molecular formula C17H21NO4 B8191498 1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate

1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate

Cat. No.: B8191498
M. Wt: 303.35 g/mol
InChI Key: ROTZQDUXIIVXAA-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylate is a complex organic compound with the molecular formula C17H21NO4 . This compound is known for its unique spiro structure, which includes a benzofuran and a piperidine ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylic acid: Similar structure but lacks the tert-butyl ester group.

    3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylic acid: Similar core structure but different functional groups.

Uniqueness

1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylate is unique due to its specific spiro structure and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-10-8-17(9-11-18)14(19)12-6-4-5-7-13(12)21-17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTZQDUXIIVXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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